Eosin-5-isothiocyanate
Overview
Description
Eosin-5-isothiocyanate is a red fluorescent dye commonly used in biochemical research. It is known for its ability to label amino groups on proteins and act as a reversible inhibitor of the erythrocyte calcium pump. This compound is also an effective phosphorescent probe in protein rotational studies .
Preparation Methods
Eosin-5-isothiocyanate can be synthesized through the reaction between polyamines (such as polyethylenimine, spermine, or polypeptides) and this compound . This reaction creates eosin-bearing macromolecules that can be used in various applications. The compound is typically stored in the dark and under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
Eosin-5-isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with amines to form stable thiourea derivatives.
Photoredox Reactions: This compound can act as a photoredox catalyst in organic synthesis, facilitating reactions under visible light.
Polymerization Reactions: It can initiate radical polymerization in the presence of suitable monomers and conditions.
Common reagents used in these reactions include polyamines, visible light sources, and various monomers. The major products formed from these reactions are typically labeled proteins, polymers, and other modified biomolecules.
Scientific Research Applications
Eosin-5-isothiocyanate has a wide range of scientific research applications:
Mechanism of Action
Eosin-5-isothiocyanate exerts its effects through several mechanisms:
Fluorescent Labeling: It selectively labels amines on proteins, allowing for the visualization and study of protein interactions.
Photoredox Catalysis: The compound acts as a photoredox catalyst, facilitating electron transfer reactions under visible light.
Inhibition of Calcium Pumps: This compound reversibly inhibits the erythrocyte calcium pump, affecting calcium ion transport across cell membranes.
Comparison with Similar Compounds
Eosin-5-isothiocyanate can be compared to other similar compounds, such as:
Fluorescein-5’-isothiocyanate: Both compounds are used for fluorescent labeling, but this compound has a different excitation/emission profile and can act as a photoredox catalyst.
Carboxy-X-rhodamine succinimidyl ester: This compound is another amine-reactive dye used for labeling proteins, but it has different photophysical properties compared to this compound.
This compound is unique in its ability to act as both a fluorescent label and a photoredox catalyst, making it a versatile tool in scientific research.
Properties
IUPAC Name |
5-isothiocyanato-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-14(8-2-1-7(26-6-32)3-9(8)21(29)30)11-5-13(23)18(28)16(25)20(11)31-19(10)15(24)17(12)27/h1-5,27H,(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXYFYWNOWPDMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7Br4NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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